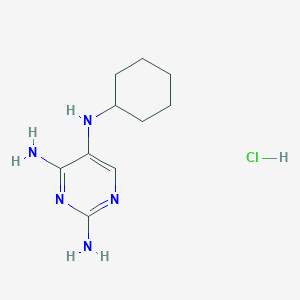
Undecyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl chloroacetate is an organic compound with the molecular formula C13H25ClO2. It is an ester derived from chloroacetic acid and undecanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting chloroacetic acid with undecanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form chloroacetic acid and undecanol.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as amides, ethers, or thioesters are formed.
Hydrolysis: Chloroacetic acid and undecanol are the primary products.
Reduction: The primary product is undecanol.
Applications De Recherche Scientifique
Undecyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It serves as a reagent in the modification of biomolecules.
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of undecyl chloroacetate involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in organic synthesis to introduce functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic Acid: A precursor to undecyl chloroacetate, used in similar nucleophilic substitution reactions.
Ethyl Chloroacetate: Another ester of chloroacetic acid, used in organic synthesis.
Methyl Chloroacetate: Similar to ethyl chloroacetate, but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and increased hydrophobicity. These properties make it suitable for specific applications in organic synthesis and industrial processes where longer alkyl chains are required.
Propriétés
Numéro CAS |
5458-29-7 |
|---|---|
Formule moléculaire |
C13H25ClO2 |
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
undecyl 2-chloroacetate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2-12H2,1H3 |
Clé InChI |
TUVDFKPEKORZQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)

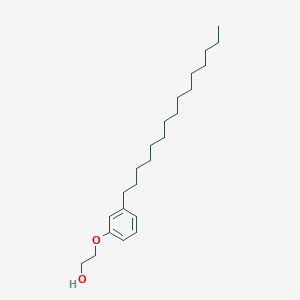

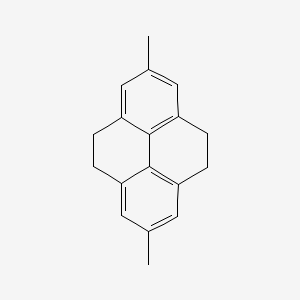


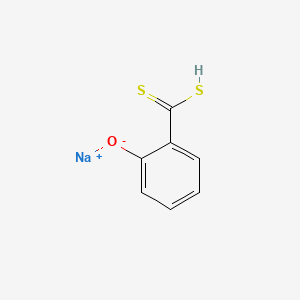

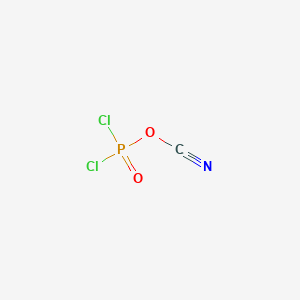

![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
